3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Overview
Description
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C34H20O8S4 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ellman (1959) described a synthesized aromatic disulfide derivative of this compound as useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).
Guan, Pu, and Wan (2011) found that a polymer derivative (PBI-CN) of this compound is used in proton-conducting membranes in fuel cells, with significant proton conductivity under anhydrous conditions (Y. Guan, H. Pu, & D. Wan, 2011).
Liu et al. (2011) discovered that a synthesized liquid crystalline epoxy resin derivative of this compound has potential applications in chemical engineering, biomedicine, and biomaterials research (Yin-Ling Liu et al., 2011).
Govender et al. (2007) explored its application in the bidirectional racemic synthesis of biologically active quinone cardinalin 3, which is relevant for drug development (S. Govender et al., 2007).
Ahn, Kim, and Choe (1997) discussed the use of polybenzimidazole blends, related to this compound, in polymerization applications (Tae-Kwang Ahn, Mojun Kim, & S. Choe, 1997).
Zhang et al. (2019) synthesized zirconium metal-organic frameworks (MOFs) related to this compound for targeted adsorption of specific molecules (Liangliang Zhang et al., 2019).
Peng-yun (2011) noted that a synthesized derivative, 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl, is used in chemical research (Zhang Peng-yun, 2011).
Kishikawa, Hirai, and Kohmoto (2008) found applications of 2:1 complexes of benzoic acid derivatives and dipyridyl compounds in photopolymerization and polymerization of complex compounds (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).
Cadiau et al. (2020) highlighted the potential of a titanium-based Metal Organic Framework (ACM-1) for photocatalytic reactions (A. Cadiau et al., 2020).
Park et al. (2017) described the effectiveness of Spirof-MOF, a derivative, in removing nerve agent simulants like dimethyl 4-nitrophenylphosphate (DMNP) by adsorption and hydrolytic decomposition (H. Park et al., 2017).
properties
IUPAC Name |
3-[2-[4,5-bis(3-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O8S4/c35-29(36)21-9-1-5-17(13-21)25-26(18-6-2-10-22(14-18)30(37)38)44-33(43-25)34-45-27(19-7-3-11-23(15-19)31(39)40)28(46-34)20-8-4-12-24(16-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIIZCAUUIRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O)S2)C6=CC(=CC=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O8S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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